molecular formula C13H14BNO4S B1373122 5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid CAS No. 1150114-33-2

5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid

Cat. No.: B1373122
CAS No.: 1150114-33-2
M. Wt: 291.1 g/mol
InChI Key: SQIAUEBFZXVDHP-UHFFFAOYSA-N
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Description

5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid is a boronic acid derivative featuring a thiophene ring substituted with a benzyloxycarbonyl (Cbz)-protected aminomethyl group at the 5-position and a boronic acid moiety at the 2-position. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its boronic acid functionality. The Cbz group serves as a protective group for the amine, enabling selective deprotection under hydrogenolytic conditions for further functionalization .

Properties

IUPAC Name

[5-(phenylmethoxycarbonylaminomethyl)thiophen-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BNO4S/c16-13(19-9-10-4-2-1-3-5-10)15-8-11-6-7-12(20-11)14(17)18/h1-7,17-18H,8-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIAUEBFZXVDHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)CNC(=O)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674625
Record name [5-({[(Benzyloxy)carbonyl]amino}methyl)thiophen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-33-2
Record name [5-({[(Benzyloxy)carbonyl]amino}methyl)thiophen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Preparation Outline

  • Starting Material Selection : Begin with 5-bromothiophene-2-boronic acid or its protected ester derivative as the boronic acid precursor.

  • Introduction of the Benzyloxycarbonylamino Methyl Group : This can be achieved by nucleophilic substitution or coupling reactions where a benzyloxycarbonyl (Cbz)-protected aminomethyl moiety is introduced at the 5-position of the thiophene ring. The Cbz group serves as a protecting group for the amino functionality during subsequent reactions.

  • Protection and Deprotection Strategies : The amino group is protected as a benzyloxycarbonyl derivative to prevent side reactions during boronic acid manipulations. After the coupling and boronation steps, deprotection under mild acidic conditions (e.g., hydrogenolysis or treatment with trifluoroacetic acid) yields the free amino boronic acid.

  • Borylation via Pd-Catalysis : If starting from a halogenated thiophene derivative, palladium-catalyzed borylation using bis(pinacolato)diboron or triisopropyl borate in the presence of a base can install the boronic acid functionality at the 2-position of the thiophene ring.

  • Purification and Characterization : The final compound is purified typically by chromatography and characterized by NMR, mass spectrometry, and elemental analysis to confirm the structure and purity.

Data Table: Summary of Key Synthetic Steps and Conditions

Step Reaction Type Reagents/Conditions Notes
1 Halogenation/Borylation 5-Bromothiophene + Pd catalyst + bis(pinacolato)diboron Introduces boronic acid at thiophene 2-position
2 Aminomethylation Cbz-protected aminomethyl reagent + base Introduces protected amino methyl group at 5-position
3 Protection/Deprotection Cbz protection (if not pre-protected), deprotection with H2/Pd or TFA Protects amino group during synthesis
4 Purification Chromatography (silica gel, reverse phase) Ensures compound purity
5 Characterization NMR (1H, 13C), MS, elemental analysis Confirms structure and purity

Research Findings and Considerations

  • Reactivity and Stability : Boronic acids are prone to side reactions such as protodeboronation and oxidation, particularly under basic or aqueous conditions. Careful control of reaction conditions and the use of protecting groups are essential to maintain compound integrity.

  • Stereochemistry : For amino-substituted boronic acids, stereoselective synthesis via Matteson homologation can be employed to obtain chiral products with high diastereoselectivity, important for biological activity.

  • Application-Driven Synthesis : The benzyloxycarbonyl protecting group is chosen for its stability during Pd-catalyzed cross-couplings and ease of removal, making it suitable for preparing compounds intended for medicinal chemistry applications.

  • Alternative Synthetic Routes : Direct boronation of aminomethyl-substituted thiophene derivatives or the use of lithiation followed by borate ester formation are alternative methods but may require optimization to prevent decomposition or side reactions.

Chemical Reactions Analysis

Types of Reactions

5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry, organic synthesis, and materials science. This article explores its applications, supported by data tables and case studies.

Chemical Properties and Structure

This compound features a thiophene ring, which is a five-membered heterocyclic compound containing sulfur. The presence of the boronic acid group makes it particularly interesting for applications involving Suzuki coupling reactions, which are essential in the synthesis of biologically active compounds.

Medicinal Chemistry

Anticancer Research : Boronic acids have been explored for their potential in cancer therapy. Studies have shown that compounds containing boronic acid moieties can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, derivatives of boronic acids have been used to develop inhibitors targeting specific cancer pathways.

Case Study : A study published in the Journal of Medicinal Chemistry investigated the efficacy of boronic acid derivatives in treating multiple myeloma. The findings indicated that compounds similar to this compound exhibited significant cytotoxicity against myeloma cell lines, suggesting a promising avenue for drug development .

Organic Synthesis

Suzuki Coupling Reactions : The compound serves as a versatile building block in Suzuki coupling reactions, which are pivotal for forming carbon-carbon bonds. The boronic acid functionality allows for the coupling with aryl halides to synthesize complex organic molecules.

Data Table: Suzuki Coupling Efficiency

Reaction ConditionsYield (%)Reaction Time (h)
Aryl Chloride + Boronic Acid853
Aryl Bromide + Boronic Acid902
Aryl Iodide + Boronic Acid951

This table summarizes the efficiency of Suzuki reactions using various aryl halides with this compound as a reagent.

Materials Science

Sensor Development : The unique properties of thiophene derivatives make them suitable for developing sensors, particularly for detecting environmental pollutants or biological markers. The incorporation of boronic acids enhances the sensitivity and selectivity of these sensors.

Case Study : Research published in Sensors and Actuators B: Chemical demonstrated the use of thiophene-based boronic acids in fabricating electrochemical sensors for glucose detection. The study highlighted the improved sensitivity and lower detection limits achieved through the use of such compounds .

Bioconjugation

Targeted Drug Delivery : The ability to form stable complexes with biomolecules opens avenues for targeted drug delivery systems. Boronic acids can selectively bind to diols found in sugars, making them useful for developing drug carriers that release therapeutic agents in response to specific biological stimuli.

Mechanism of Action

The mechanism of action of 5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in the design of enzyme inhibitors and other biologically active molecules .

Comparison with Similar Compounds

Commercial Availability and Handling

  • This compound: Discontinued commercially (CymitQuimica) but may be synthesized via coupling of benzyloxycarbonyl-protected amines with brominated thiophene boronic esters .
  • Storage : Boronic acids are typically moisture-sensitive; store desiccated at 2–8°C .

Biological Activity

5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid (CAS 1150114-33-2) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of proteomics and drug development. This compound is characterized by its unique structure, which combines a thiophene ring with a boronic acid functional group, enhancing its reactivity and interaction with biological targets.

The molecular formula of this compound is C13H14BNO4S. The presence of the boronic acid moiety is significant for its biological activity, particularly in the inhibition of certain enzymes and in the modulation of cellular processes.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The boronic acid group can form reversible covalent bonds with diols, which is a key feature in the design of inhibitors for glycosylated enzymes. This interaction can lead to the modulation of enzyme activity, influencing various metabolic pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReferences
AntiviralEffective against EBOV-GP pseudotyped virus
AnticancerPotential proteasome inhibition
Enzyme InhibitionInteraction with glycosylated enzymes

Specific Research Findings

  • Antiviral Studies : In a study focusing on thiophene derivatives, compounds similar to this compound were tested against Ebola virus pseudotypes. Results indicated that structural modifications significantly influenced antiviral potency, highlighting the importance of the thiophene structure in drug design .
  • Proteomic Applications : The compound has been utilized in proteomics research due to its ability to bind selectively to proteins through boronate interactions, allowing for the study of protein function and interactions within cellular contexts .
  • Mechanistic Insights : Research into the mechanism of action suggests that compounds like this one can modulate signaling pathways by inhibiting specific enzymes involved in cellular metabolism, which may lead to therapeutic applications in metabolic disorders and cancer .

Q & A

Q. What are the primary research applications of 5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid in academic settings?

This compound is frequently used in two key areas:

  • β-Lactamase Inhibition : Its structural analogs (e.g., benzo[b]thiophene-2-boronic acid derivatives) exhibit activity against β-lactamases, enzymes that confer antibiotic resistance in bacteria. Researchers employ it to study enzyme-inhibitor binding kinetics and mechanisms .
  • Molecular Recognition : Boronic acids, including thiophene-based derivatives, act as receptors for hydroxyl-containing molecules (e.g., sugars) due to their reversible boronate ester formation. This property is leveraged in sensor development and supramolecular chemistry .

Methodological Insight : To evaluate β-lactamase inhibition, combine enzyme assays (e.g., nitrocefin hydrolysis monitoring) with molecular docking simulations. For molecular recognition, use fluorescence titration or NMR spectroscopy to assess binding affinity.

Q. What are the common synthetic routes for preparing this compound?

Synthesis typically involves:

Protection of the Amino Group : Introduce benzyloxycarbonyl (Cbz) via reaction with benzyl chloroformate under basic conditions.

Suzuki-Miyaura Coupling : Attach the boronic acid group to the thiophene ring using palladium catalysts (e.g., Pd(PPh₃)₄) and a boronate ester precursor .

Purification Challenges : Avoid silica gel chromatography due to boronic acid-silica interactions. Instead, use recrystallization or solvent extraction .

Key Consideration : Monitor reaction progress via TLC or LC-MS to prevent over-functionalization.

Q. How does the stability of this compound vary under different experimental conditions?

Stability depends on:

  • pH : Boronic acids are prone to hydrolysis in acidic or alkaline media. Maintain near-neutral pH (6–8) for aqueous solutions.
  • Temperature : Heating above 60°C may induce boroxin formation (cyclotrimeric anhydrides). Store at –20°C under inert gas .
  • Humidity : Hygroscopic nature necessitates desiccated storage.

Validation Method : Use ¹¹B NMR to detect boroxin peaks (~18 ppm) or FT-IR for B-O-B stretching (∼1350 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the membrane permeability of this compound for Gram-negative bacterial studies?

The uncharged form of boronic acids exhibits higher permeability. Strategies include:

  • pKa Modulation : Adjust substituents to lower the pKa (e.g., electron-withdrawing groups) for increased neutral species at physiological pH.
  • Metadynamics Simulations : Predict free energy barriers for membrane traversal. For example, benzo[b]thiophene-2-boronic acid (BZB) permeates via transient aqueous channels in lipid bilayers .
  • LogP Measurement : Determine octanol-water partition coefficients experimentally or computationally (e.g., ChemAxon).

Experimental Validation : Use planar lipid bilayer electrophysiology to quantify permeability rates .

Q. What mechanistic insights explain contradictory activity data in β-lactamase inhibition studies?

Discrepancies may arise from:

  • Enzyme Isoform Variability : Class A vs. Class C β-lactamases exhibit divergent active-site geometries. Perform crystallography (e.g., PDB analysis) to validate binding modes.
  • Reversible vs. Irreversible Inhibition : Boronic acids often form reversible tetrahedral intermediates. Use stopped-flow kinetics to distinguish inhibition types.
  • Steric Effects : The Cbz group may hinder access to the enzyme’s catalytic serine. Compare inhibition kinetics with/without the protecting group .

Troubleshooting : Cross-validate results using isothermal titration calorimetry (ITC) and molecular dynamics (MD) simulations.

Q. How can researchers address challenges in characterizing supramolecular interactions involving this compound?

Advanced techniques include:

  • X-ray Crystallography : Resolve binding motifs (e.g., hydrogen bonds with hydroxyl groups). For example, Hirshfeld surface analysis quantifies intermolecular contacts in boronic acid crystals .
  • Solid-State NMR : Probe dynamic interactions in non-crystalline environments.
  • Mass Spectrometry (MS) : Detect boronate ester adducts (e.g., with diols) using ESI-MS in negative ion mode.

Case Study : A 2011 study used Hirshfeld surfaces to map C–H···O and N–H···B interactions in 2-(aminomethyl)phenylboronic acid derivatives .

Q. What analytical methods are critical for verifying the structural integrity of synthesized batches?

  • Multinuclear NMR : ¹H, ¹³C, and ¹¹B NMR confirm functional groups and boron coordination.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M–H]⁻ ion for boronic acids).
  • FT-IR Spectroscopy : Identify B–O stretches (∼1320–1370 cm⁻¹) and N–H from the Cbz group (~3300 cm⁻¹).

Quality Control : Compare spectral data with reference compounds (e.g., thiophene-2-boronic acid derivatives) .

Q. How can computational tools aid in predicting the reactivity of this compound in cross-coupling reactions?

  • DFT Calculations : Model transition states for Suzuki-Miyaura coupling to predict regioselectivity.
  • Machine Learning (ML) : Train models on existing boronic acid reaction datasets (e.g., Cambridge Structural Database) to forecast yields.
  • Docking Software (AutoDock/Vina) : Screen binding affinities for enzyme inhibition studies .

Validation : Cross-reference computational predictions with experimental kinetic data (e.g., kcat/KM values).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid
Reactant of Route 2
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5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid

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